Triamminediperoxidochromium
Description
Triamminediperoxidochromium is a coordination complex of chromium featuring three ammonia (NH₃) ligands and two peroxide (O₂²⁻) groups. Chromium in such complexes commonly exhibits oxidation states of +III or +IV, influencing its redox behavior and ligand substitution kinetics .
The compound’s synthesis typically involves the reaction of chromium salts with ammonia and hydrogen peroxide under controlled pH and temperature. Its stability is highly dependent on the coordination environment, with peroxide ligands contributing to oxidative properties.
Properties
Molecular Formula |
CrH13N3O4+3 |
|---|---|
Molecular Weight |
171.12 g/mol |
IUPAC Name |
azane;chromium(3+);hydrogen peroxide |
InChI |
InChI=1S/Cr.3H3N.2H2O2/c;;;;2*1-2/h;3*1H3;2*1-2H/q+3;;;;; |
InChI Key |
KOWZUVULPFSRDZ-UHFFFAOYSA-N |
Canonical SMILES |
N.N.N.OO.OO.[Cr+3] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares Triamminediperoxidochromium with analogous chromium-ammine and chromium-peroxo complexes, highlighting key differences in oxidation state, ligand composition, and stability:
| Compound | Molecular Formula | Oxidation State (Cr) | Ligand Type | Stability in Aqueous Solution | Key Applications |
|---|---|---|---|---|---|
| This compound | $[Cr(NH₃)3(O₂)2]^{n+}$ | +III or +IV (inferred) | NH₃, O₂²⁻ | Moderate (pH-sensitive) | Catalysis, redox studies |
| Hexaamminechromium(III) | $[Cr(NH₃)_6]^{3+}$ | +III | NH₃ | High | Electroplating, dye synthesis |
| Chromium(VI) peroxide | $CrO₅$ | +VI | O₂²⁻, O²⁻ | Low (highly reactive) | Oxidizing agents, explosives |
| Dichromate ion | $Cr₂O₇^{2-}$ | +VI | O²⁻ | High (in acidic conditions) | Industrial oxidation processes |
Key Observations:
- Oxidation State: this compound’s inferred +III/+IV state contrasts with the +III state of hexaamminechromium(III) and the +VI state of chromium peroxide. Lower oxidation states (e.g., +III) generally correlate with lower toxicity compared to Cr(VI) species .
- Ligand Effects: The presence of peroxide ligands in this compound enhances its oxidative capacity relative to NH₃-only complexes like hexaamminechromium(III). However, this also reduces stability due to peroxide’s labile nature.
- Stability: Hexaamminechromium(III) exhibits superior aqueous stability, whereas chromium(VI) peroxide ($CrO₅$) is notoriously unstable and explosive, limiting its practical use.
Analytical Challenges and Methodologies
Comparative studies of such compounds require rigorous analytical validation. For instance, the absence of certified reference materials for chromium(III) and chromium(VI) complexes necessitates reliance on interlaboratory comparisons and radiotracer methods to ensure data accuracy . This compound’s characterization would likely employ spectroscopic techniques (e.g., UV-Vis, X-ray crystallography) and thermal analysis, paralleling approaches used for titanium dioxide nanomaterials in standardized reports .
Functional and Industrial Relevance
- Environmental Impact: Unlike hexavalent chromium compounds (e.g., $Cr₂O₇^{2-}$), this compound’s lower oxidation state suggests reduced ecotoxicity, aligning with trends favoring Cr(III) complexes in green chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
